molecular formula C11H9Cl2NO3 B2606741 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid CAS No. 91064-25-4

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid

Cat. No.: B2606741
CAS No.: 91064-25-4
M. Wt: 274.1
InChI Key: WMACFMOMYRKMOJ-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The 3,4-dichlorophenyl moiety suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds and methods could provide some insight. For instance, Suzuki–Miyaura cross-coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method, which involves organoboron reagents, could potentially be used in the synthesis of complex organic molecules like the one you’re interested in .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, related compounds and reactions could shed some light. For example, the Suzuki–Miyaura coupling mentioned earlier involves a transmetalation process, where a group is transferred from boron to palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a related compound, 1-(3,4-Dichlorophenyl)pyrrolidine, properties such as density, boiling point, vapor pressure, and others have been reported .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis of Derivatives for Anticancer and Antimicrobial Activity : The compound has been used in the synthesis of novel 5-oxopyrrolidine derivatives. These derivatives have shown promising anticancer and antimicrobial activities, especially against multidrug-resistant Staphylococcus aureus strains. The research highlights the potential of 5-oxopyrrolidine scaffolds in developing new therapeutic agents targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).

Antioxidant Activity

  • Derivatives with Antioxidant Activity : A series of derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents were synthesized and screened for antioxidant activity. Some compounds demonstrated potent antioxidant activity, exceeding that of known antioxidants like ascorbic acid, highlighting their potential as antioxidant agents (Tumosienė et al., 2019).

Antibacterial Activity

  • Evaluation of Antibacterial Activity : The synthesis of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and their antibacterial activity were studied. Among these, specific derivatives showed high antibacterial activity, suggesting their potential use in developing new antibacterial compounds (Žirgulevičiūtė et al., 2015).

Gas Adsorption and Selective Gas Adsorption

  • Metal-Organic Frameworks for Gas Adsorption : The article discusses the construction of charged metal-organic frameworks using a rigid and angular tetracarboxylic acid, highlighting their application in gas adsorption and demonstrating selective CO2 adsorption over N2. This research indicates the potential of using such frameworks in gas separation technologies and carbon capture applications (Sen et al., 2014).

Safety and Hazards

Safety data sheets for related compounds suggest precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMACFMOMYRKMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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